molecular formula C16H20O4 B12548348 Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester CAS No. 155306-02-8

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester

Cat. No.: B12548348
CAS No.: 155306-02-8
M. Wt: 276.33 g/mol
InChI Key: IWBRIUOCFWJGPP-UHFFFAOYSA-N
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Description

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is an organic compound with the molecular formula C16H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by phenylmethylene and bis(1-methylethyl) ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester typically involves the esterification of propanedioic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenylmethylene group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the esterified propanedioic acid in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
  • Propanedioic acid, oxo-, bis(1-methylethyl) ester
  • Propanedioic acid, bis(1-methylpropyl) ester

Uniqueness

Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is unique due to the presence of the phenylmethylene group, which imparts distinct chemical properties and potential applications. The combination of ester and phenylmethylene groups makes it versatile for various chemical reactions and research applications.

Properties

CAS No.

155306-02-8

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

dipropan-2-yl 2-benzylidenepropanedioate

InChI

InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

IWBRIUOCFWJGPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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